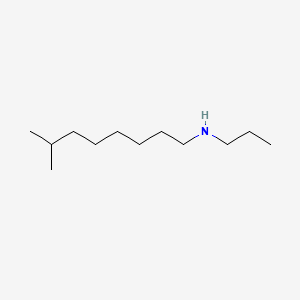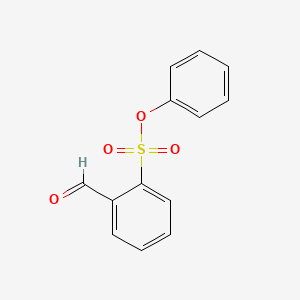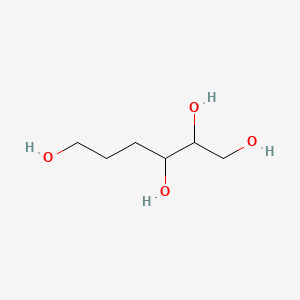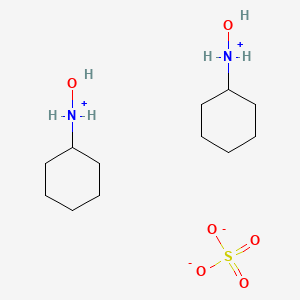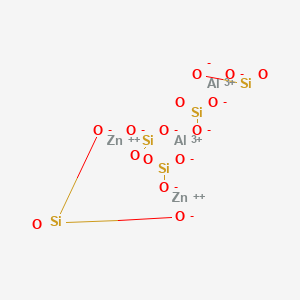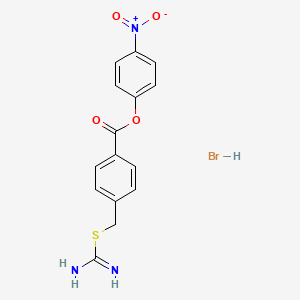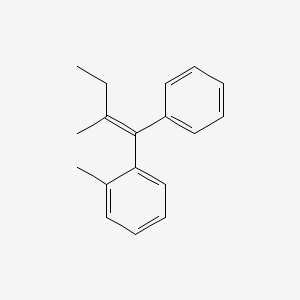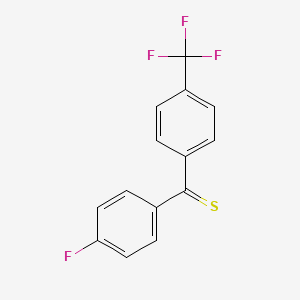
Methyl, chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl chloro, also known as chloromethane or methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. Methyl chloro is one of the simplest alkyl halides and is used in various industrial applications, including as a refrigerant, a solvent, and a chemical intermediate in the production of silicones and other chemicals .
準備方法
Methyl chloro can be synthesized through several methods:
Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.
Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.
Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .
化学反応の分析
Methyl chloro undergoes various chemical reactions, including:
Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.
Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl chloro has a wide range of scientific research applications:
Chemistry: In organic synthesis, methyl chloro is used as a methylating agent to introduce methyl groups into various organic molecules.
Biology: Methyl chloro is used in the study of biological methylation processes, which are important in gene expression and regulation.
Medicine: Methyl chloro derivatives are used in the synthesis of pharmaceuticals, including anesthetics and antiseptics.
Industry: Methyl chloro is used in the production of silicones, which are used in a variety of applications, including sealants, adhesives, and lubricants .
作用機序
The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .
類似化合物との比較
Methyl chloro can be compared with other alkyl halides, such as ethyl chloro and propyl chloro:
Ethyl Chloro (C₂H₅Cl): Ethyl chloro is similar to methyl chloro but has a longer carbon chain. It is also used as a solvent and chemical intermediate but has different physical properties, such as a higher boiling point.
Propyl Chloro (C₃H₇Cl): Propyl chloro has an even longer carbon chain and is used in similar applications. It also has different physical properties, such as a higher boiling point and density.
Uniqueness: Methyl chloro is unique due to its small size and high reactivity, making it a versatile reagent in organic synthesis.
特性
CAS番号 |
6806-86-6 |
|---|---|
分子式 |
CH2Cl |
分子量 |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
InChIキー |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
正規SMILES |
[CH2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


